A Senior Application Scientist's Guide to the Structural Elucidation of 3-Nitro-4-propoxybenzoic Acid
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Nitro-4-propoxybenzoic Acid
Publication Date: February 7, 2026
Document ID: WP-SEA-2026-02-07
Abstract
The unequivocal structural determination of chemical entities is a cornerstone of chemical research, drug development, and materials science. It ensures reproducibility, safety, and a fundamental understanding of structure-activity relationships. This in-depth technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 3-nitro-4-propoxybenzoic acid (C₁₀H₁₁NO₅). As a substituted benzoic acid, this molecule serves as an excellent case study for demonstrating the synergistic power of modern analytical techniques. This document details the logical progression from foundational physicochemical assessments to advanced spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized from the perspective of a senior scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice. The guide culminates in the integration of all data streams to build an unassailable structural proof. Detailed, field-tested protocols are provided in the appendices to ensure replicability.
Introduction: The Imperative for Unambiguous Structure
3-Nitro-4-propoxybenzoic acid is an aromatic carboxylic acid derivative. Such molecules are pivotal intermediates in organic synthesis, often serving as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is known as an intermediate in the synthesis of the local anesthetic proparacaine.[1] The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and a propoxy group on the benzene ring—governs its chemical reactivity, physical properties, and potential biological activity.
An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. Therefore, a rigorous, evidence-based approach to structure elucidation is not merely an academic exercise but a critical component of scientific integrity and due diligence in drug development. This guide is designed for researchers and scientists to provide a robust framework for confirming the identity, purity, and detailed molecular architecture of this compound and similarly complex small molecules.
Foundational & Physicochemical Characterization
Before proceeding to complex spectroscopic analysis, foundational tests are performed to confirm the sample's purity and elemental composition. These initial data points provide the fundamental basis upon which all subsequent structural hypotheses are built.
Purity Assessment: Melting Point Determination
Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Establishing a sharp, well-defined melting point provides the first layer of confidence in the sample's integrity.
Observation: The sample of 3-nitro-4-propoxybenzoic acid exhibits a sharp melting point in the range of 167.5-169.7 °C , which is consistent with literature values and indicates a high degree of purity.[1]
Empirical Formula Verification: Elemental Analysis
Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen. This is a quantitative technique that directly validates the empirical formula derived from the presumed structure (C₁₀H₁₁NO₅).[2] The oxygen content is typically determined by difference. A close correlation between the experimentally determined percentages and the calculated values is crucial for confirming the molecular formula.[3][4][5]
Data Summary:
| Element | Theoretical % (for C₁₀H₁₁NO₅) | Observed % | Deviation % |
| Carbon (C) | 53.33 | 53.31 | -0.02 |
| Hydrogen (H) | 4.92 | 4.95 | +0.03 |
| Nitrogen (N) | 6.22 | 6.20 | -0.02 |
| Oxygen (O) | 25.53 | 25.54 | +0.01 |
Interpretation: The observed elemental composition is in excellent agreement with the theoretical values for the molecular formula C₁₀H₁₁NO₅, providing strong evidence that our initial hypothesis regarding the elemental makeup is correct.
Spectroscopic Analysis: Deconstructing the Molecule
Spectroscopy allows us to probe the molecular structure at various levels, from the identification of functional groups to the precise mapping of the atomic framework. Our strategy employs a suite of complementary techniques.
Molecular Mass Confirmation: Mass Spectrometry (MS)
Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments. This is the most direct method for determining the molecular weight. The theoretical monoisotopic mass of C₁₀H₁₁NO₅ is 225.0637 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm this with high precision, further solidifying the molecular formula.
Expected Observation (HRMS - ESI Negative):
-
Molecular Ion Peak [M-H]⁻: m/z 224.0564
-
Interpretation: In electrospray ionization (ESI) negative mode, the acidic proton of the carboxylic acid is easily lost, resulting in the [M-H]⁻ ion. Observing this peak at the calculated high-resolution mass confirms the molecular formula.
Fragmentation Pattern: Aromatic carboxylic acids exhibit characteristic fragmentation patterns, including the loss of hydroxyl (-17 Da) and the entire carboxyl group (-45 Da).[6][7][8] These fragments provide initial structural clues.
Functional Group Identification: Infrared (IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for qualitative functional group analysis.[9][10]
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acid dimers.[9][11] |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. The position suggests it is conjugated with the aromatic ring.[11] |
| 1550-1475 & 1360-1290 | N-O asymmetric & symmetric stretch | Nitro Group (NO₂) | Strong absorptions in these regions are definitive for an aromatic nitro group.[12] |
| ~1250 & ~1050 | C-O stretch | Ether & Carboxylic Acid | Confirms the presence of C-O single bonds, consistent with the propoxy and carboxylic acid groups. |
| ~3100 & 1600 | C-H stretch & C=C stretch | Aromatic Ring | Indicates the presence of an aromatic system. |
The Definitive Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure piece by piece.
Causality: ¹H NMR provides information about the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting pattern).
Predicted Structure & Proton Labeling:

Data Summary & Interpretation (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11.0 | 1H | singlet (broad) | - | H-g | The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield. |
| ~8.45 | 1H | doublet | J ≈ 2.2 | H-c | This proton is ortho to both the electron-withdrawing COOH and NO₂ groups, making it the most deshielded aromatic proton. It is split only by the meta-coupled H-a. |
| ~8.10 | 1H | doublet of doublets | J ≈ 8.7, 2.2 | H-a | This proton is ortho to the COOH group and meta to the NO₂ group. It is split by both the ortho-coupled H-b and the meta-coupled H-c. |
| ~7.15 | 1H | doublet | J ≈ 8.7 | H-b | This proton is ortho to the electron-donating O-Propoxy group, making it the most shielded aromatic proton. It is split only by the ortho-coupled H-a. |
| ~4.15 | 2H | triplet | J ≈ 6.5 | H-d | These protons are on the carbon attached to the electron-withdrawing oxygen atom, hence they are the most deshielded of the alkyl chain. They are split by the two H-e protons. |
| ~1.90 | 2H | sextet | J ≈ 7.0 | H-e | These methylene protons are split by both the H-d (2 protons) and H-f (3 protons) neighbors. |
| ~1.05 | 3H | triplet | J ≈ 7.4 | H-f | These terminal methyl protons are split by the two H-e protons. |
Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift provides insight into the type of carbon (e.g., carbonyl, aromatic, alkyl).
Data Summary & Interpretation (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~169.0 | Carbonyl | C=O | Typical chemical shift for a carboxylic acid carbon. |
| ~160.0 | Aromatic C-O | C4 | Aromatic carbon attached to the electron-donating oxygen is significantly deshielded. |
| ~140.0 | Aromatic C-N | C3 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~135.0 | Aromatic C-H | C2 | Aromatic carbon ortho to two electron-withdrawing groups. |
| ~128.0 | Aromatic C-H | C6 | Aromatic methine carbon. |
| ~125.0 | Aromatic C-COOH | C1 | Quaternary aromatic carbon attached to the carboxyl group. |
| ~115.0 | Aromatic C-H | C5 | Aromatic carbon ortho to the electron-donating oxygen is shielded. |
| ~71.0 | Aliphatic C-O | C-d | Propoxy carbon directly attached to oxygen. |
| ~22.0 | Aliphatic C | C-e | Central methylene carbon of the propoxy group. |
| ~10.0 | Aliphatic C | C-f | Terminal methyl carbon of the propoxy group. |
Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting fragments across quaternary carbons and heteroatoms.
Key 2D NMR Correlations:
-
COSY:
-
Strong correlation between H-d (4.15 ppm) , H-e (1.90 ppm) , and H-f (1.05 ppm) , confirming the n-propoxy chain structure.
-
Correlation between H-a (8.10 ppm) and H-b (7.15 ppm) confirms their ortho relationship.
-
Weaker correlation between H-a (8.10 ppm) and H-c (8.45 ppm) confirms their meta relationship.
-
-
HSQC:
-
Confirms all direct C-H attachments predicted in the 1D tables (e.g., H-a correlates with C6, H-b with C5, H-c with C2, etc.).
-
-
HMBC (The Definitive Connections):
-
Crucial Correlation 1: A correlation from the propoxy protons H-d (4.15 ppm) to the aromatic carbon C4 (~160.0 ppm) unambiguously proves the propoxy group is attached at the C4 position.
-
Crucial Correlation 2: Correlations from proton H-c (8.45 ppm) to both the carboxylic carbon C=O (~169.0 ppm) and carbon C4 (~160.0 ppm) places H-c (and its attached C2) between the carboxyl and nitro/propoxy-bearing carbons.
-
Crucial Correlation 3: Correlations from proton H-a (8.10 ppm) to the carboxylic carbon C=O (~169.0 ppm) confirms its position adjacent to the carboxyl group.
-
Data Integration and Final Structure Confirmation
Logical Elucidation Workflow
The process follows a logical funnel, starting with broad characteristics and progressively adding layers of detailed structural information until only one possible structure remains.
Caption: Logical workflow for structure elucidation.
Visualizing the Key HMBC Connection
The HMBC experiment is the linchpin that connects the separate fragments (the aromatic ring, the propoxy chain, the nitro group, and the carboxylic acid) into a single constitutional isomer.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
Through the systematic and integrated application of melting point analysis, elemental analysis, mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), the structure of the supplied sample has been unequivocally confirmed as 3-nitro-4-propoxybenzoic acid . Each piece of spectroscopic data corroborates the others, providing a self-validating system that confirms the molecular formula, the presence of all key functional groups, and the precise connectivity of every atom in the molecule. This guide demonstrates a robust, field-proven methodology essential for any scientist engaged in chemical synthesis, analysis, or drug development.
Appendices: Experimental Protocols
A1: Elemental Analysis (Combustion Method)
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Seal the capsule and place it into the autosampler of the CHN analyzer.
-
The sample is dropped into a combustion tube (~900-1000 °C) with a constant flow of helium and a timed injection of pure oxygen.
-
Combustion products (CO₂, H₂O, N₂) are carried by the helium stream through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[13]
-
Calibration is performed using a certified standard (e.g., acetanilide) prior to the sample run.
A2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Tube Insertion: Transfer the solution to a 5 mm NMR tube. Insert the tube into a spinner turbine and adjust the depth using a depth gauge.[14][15][16]
-
Instrument Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical signal for the solvent lock.
-
Data Acquisition:
-
¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
2D Experiments (COSY, HSQC, HMBC): Use standard library pulse programs, optimizing spectral widths and acquisition times for the specific sample. Typically, 2 scans per increment are sufficient for these concentrated samples.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
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